Leonotinin

Catalog No.
S15230874
CAS No.
55784-80-0
M.F
C20H26O5
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leonotinin

CAS Number

55784-80-0

Product Name

Leonotinin

IUPAC Name

(1R,4S,8S,9S,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8-dimethylspiro[2-oxatricyclo[6.3.1.04,12]dodecane-10,2'-oxirane]-3-one

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H26O5/c1-17-6-3-7-18(2)15(17)14(25-16(17)21)10-19(12-24-19)20(18,22)8-4-13-5-9-23-11-13/h5,9,11,14-15,22H,3-4,6-8,10,12H2,1-2H3/t14-,15+,17+,18+,19-,20+/m1/s1

InChI Key

TYPXWADRUZBXSO-FHZWTMRJSA-N

Canonical SMILES

CC12CCCC3(C1C(CC4(C3(CCC5=COC=C5)O)CO4)OC2=O)C

Isomeric SMILES

C[C@]12CCC[C@]3([C@H]1[C@@H](C[C@]4([C@@]3(CCC5=COC=C5)O)CO4)OC2=O)C

Leonotinin is a natural product found in Leonotis ocymifolia, Leonurus, and other organisms with data available.

Leonotinin is a bioactive compound primarily isolated from the plant Leonotis nepetifolia, commonly known as lion's ear. This compound belongs to a class of phytochemicals known for their diverse pharmacological properties, particularly anti-inflammatory and antioxidant activities. The chemical structure of leonotinin is characterized by its complex arrangement of carbon, hydrogen, and oxygen atoms, represented by the molecular formula C20H26O5C_{20}H_{26}O_{5} .

Typical of its functional groups. Notably, it can participate in redox reactions due to the presence of hydroxyl groups, which can be oxidized or reduced. Additionally, leonotinin can react with electrophiles and nucleophiles, leading to the formation of derivatives that may exhibit enhanced biological activity. Specific reaction pathways include:

  • Hydrolysis: Breaking down into simpler compounds in the presence of water.
  • Oxidation: Potentially forming more reactive species that could enhance its therapeutic effects.

Leonotinin exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key activities include:

  • Anti-inflammatory: Studies have shown that leonotinin effectively inhibits the production of pro-inflammatory mediators such as nitric oxide and cytokines in vitro .
  • Antioxidant: The compound demonstrates significant antioxidant properties, which help in mitigating oxidative stress.
  • Antifungal and Antidiabetic: Research indicates potential antifungal and antidiabetic effects, although these require further exploration to fully understand their mechanisms .

The synthesis of leonotinin can be achieved through various methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from Leonotis nepetifolia using solvents like ethanol or methanol, followed by chromatographic techniques to isolate pure leonotinin .
  • Synthetic Approaches: While less common, synthetic routes may involve multi-step organic synthesis starting from simpler organic molecules, although detailed synthetic pathways are not widely documented.

Leonotinin has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being investigated for use in treating conditions such as arthritis and other inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Nutraceuticals: Leonotinin may be incorporated into dietary supplements for its health benefits.

Leonotinin shares structural and functional similarities with several other compounds derived from plants. Notable similar compounds include:

CompoundSourceKey ActivityUniqueness
LeonotininLeonotis nepetifoliaAnti-inflammatoryComplex structure with multiple bioactivities
NepetaefuranLeonotis nepetifoliaStronger anti-inflammatoryMore potent than leonotinin
StigmasterolVarious plantsCholesterol-loweringPhytosterol with different applications
Rosmarinic AcidVarious herbsAntioxidant and anti-inflammatoryCommonly used in culinary applications

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

346.17802393 g/mol

Monoisotopic Mass

346.17802393 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

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